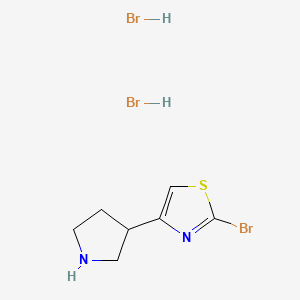
2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H7BrF3N3O2 It is known for its unique structural features, which include a trifluoroethyl group, a bromine atom, and a cyanopyridinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate typically involves the reaction of 5-bromo-6-cyanopyridine with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyanopyridinyl group can be reduced to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form new functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the cyanopyridinyl group.
Oxidation: Oxidizing agents like potassium permanganate can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine and cyanopyridinyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate
- 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine
- 2,2,2-trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate
Uniqueness
2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate is unique due to the presence of the cyanopyridinyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may lack this functional group .
Eigenschaften
Molekularformel |
C9H5BrF3N3O2 |
|---|---|
Molekulargewicht |
324.05 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate |
InChI |
InChI=1S/C9H5BrF3N3O2/c10-5-1-2-7(15-6(5)3-14)16-8(17)18-4-9(11,12)13/h1-2H,4H2,(H,15,16,17) |
InChI-Schlüssel |
BAVNVMGGGSUNDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1Br)C#N)NC(=O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



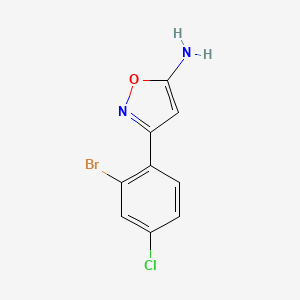

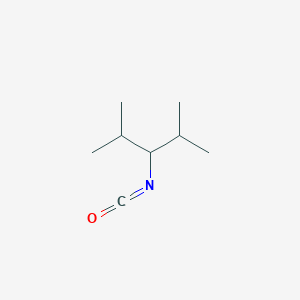
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B15313396.png)
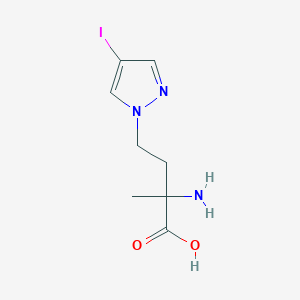
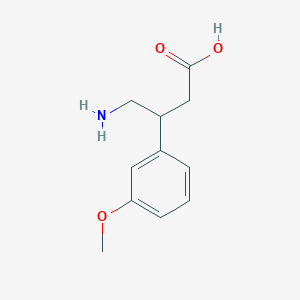
![6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)
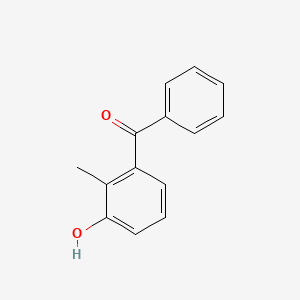

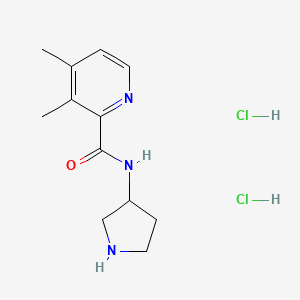
![8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15313431.png)

